molecular formula C4H8N2O4S B1457480 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid CAS No. 1368437-25-5

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

Cat. No.: B1457480
CAS No.: 1368437-25-5
M. Wt: 180.19 g/mol
InChI Key: CAOIAIRIQOFOLW-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is a chemical compound with the molecular formula C4H8N2O4S . It is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazolidine ring with two oxygen atoms attached, forming a dioxido group . The exact structure can be found in the MOL file associated with its CAS number, 1368437-25-5 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 395.1±44.0 °C . Other physical and chemical properties such as its melting point, density, and toxicity information may be found in resources associated with its CAS number, 1368437-25-5 .

Scientific Research Applications

Synthesis and Structural Properties

Research on thiazolidine derivatives, including 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid, highlights their significant role in medicinal chemistry due to their diverse biological properties. These compounds serve as a bridge between organic synthesis and medicinal chemistry, encouraging the exploration of new drug candidates. Thiazolidine motifs, characterized by their heterocyclic five-membered structure containing sulfur and nitrogen, have been a focal point in interdisciplinary research. Their synthesis through various methods, such as multicomponent reactions and green chemistry, aims at improving selectivity, purity, product yield, and pharmacokinetic activity (Sahiba et al., 2020).

Biological and Pharmacological Activities

Thiazolidines and their derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. This diversity in biological responses makes them highly prized in drug discovery and therapeutic applications. The presence of the sulfur atom in these compounds enhances their pharmacological properties, making them potent vehicles for synthesizing valuable organic combinations (Sahiba et al., 2020).

Potential for Therapeutic Applications

The exploration of thiazolidine derivatives for therapeutic applications has been significant. Their diverse therapeutic and pharmaceutical activities are utilized in probe design and drug development. Novel synthesis approaches have been discussed, focusing on yield, purity, selectivity, and pharmacokinetic activity. The review of these compounds underscores their potential in designing next-generation drug candidates, emphasizing the need for developing multifunctional drugs with improved activity (Sahiba et al., 2020).

Mechanism of Action

Target of Action

It is mentioned that this compound belongs to the class of organic compounds known as sulfanilides . Sulfanilides are known to have various biological activities, but without specific information, it’s challenging to identify the exact targets of this compound.

Biochemical Pathways

As a sulfanilide compound , it might be involved in various biochemical reactions, but the exact pathways and their downstream effects need further investigation.

Safety and Hazards

A Safety Data Sheet (SDS) for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is available for download . The SDS contains information about the potential health risks and safety precautions associated with this compound. It is recommended to refer to this document for detailed safety information.

Future Directions

The future directions for 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid are not explicitly mentioned in the available resources. Given its use in scientific research and development , it may be involved in various future studies or applications depending on the research interests and needs.

Properties

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c7-4(8)3-6-2-1-5-11(6,9)10/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIAIRIQOFOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
Reactant of Route 2
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2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
Reactant of Route 3
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
Reactant of Route 4
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
Reactant of Route 5
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
Reactant of Route 6
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

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